Summary of the Application: Ethyl 4-nitrobenzoate is a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics.
Methods of Application or Experimental Procedures: Ethyl 4-nitrobenzoate can be prepared by esterification of 4-nitrobenzoic acid with ethanol.
Results or Outcomes Obtained: In all these methods, the yield of ethyl 4-benzoate was 75% - 98%.
Summary of the Application: Ethyl 4-nitrobenzoate is used in the two-step continuous-flow synthesis of benzocaine.
Methods of Application or Experimental Procedures: The ester produced in the first step (ethyl 4-nitrobenzoate 3.0 g, 0.015 mol,) was pumped in ethanol, through a 10% Pd/C catalyst cartridge in a 1 mL.min −1 flow (12 s residence time) at 45 bar and 50 °C.
Results or Outcomes Obtained: The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s.
Ethyl 4-iodo-3-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of approximately 321.07 g/mol. It features a benzoate structure with a nitro group and an iodine atom attached to the aromatic ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the iodine atom, which can facilitate various chemical transformations.
As there's limited research on EINB, a mechanism of action is not established.
These reactions highlight its utility in synthetic organic chemistry, particularly in the formation of more complex molecules.
Several methods have been developed for synthesizing ethyl 4-iodo-3-nitrobenzoate:
These methods demonstrate the versatility in synthesizing this compound while considering factors such as yield and purity.
Ethyl 4-iodo-3-nitrobenzoate has several applications in various fields:
Several compounds share structural similarities with ethyl 4-iodo-3-nitrobenzoate. Here are some notable examples:
Ethyl 4-iodo-3-nitrobenzoate is unique due to its specific combination of functional groups that allow it to serve as a versatile building block in synthetic chemistry while offering potential biological activities that merit further investigation.